5-Hydroxylysine
Overview
Description
Synthesis Analysis
The stereoselective synthesis of 5-hydroxylysine involves creating the a-stereogenic center through a Schöllkopf amino acid synthesis, followed by obtaining the ethanolamine structure via Sharpless aminohydroxylation from an olefin moiety (Löhr, Orlich, & Kunz, 1999). An alternative synthesis method employs an asymmetric organocatalytic chlorination/reduction sequence, highlighting the method's efficiency and scalability for producing azido precursors to 5-hydroxylysine, useful in solid-phase peptide synthesis (Johannes & Brimble, 2013).
Molecular Structure Analysis
The molecular structure of 5-hydroxylysine, particularly its stereochemistry, is crucial for its function. The JMJD6 catalysis of hydroxylation yields 5S-hydroxylysine, contrasting with the 5R-hydroxylated products from collagen lysyl hydroxylases, suggesting the evolution of multiple lysyl hydroxylase subfamilies and highlighting the importance of stereochemical assignments in proteomics (Mantri et al., 2011).
Chemical Reactions and Properties
5-Hydroxylysine's role in chemical reactions, particularly its interaction with other biomolecules, is exemplified by its effects on nitrogen fixation and assimilation in cyanobacteria, where it influences glutamine, glutamate, and aspartate pools, suggesting its involvement in primary NH4+ assimilation via the GS-GOGAT pathway (Ladha, Rowell, & Stewart, 1978).
Physical Properties Analysis
The physical properties of 5-hydroxylysine, such as its solubility and stability, are significant for its incorporation into peptides and proteins. For instance, the synthesis of O-protected Fmoc-Hyl derivatives encounters challenges like intramolecular lactone formation and poor solubilities, which are addressed by developing convenient synthesis methods for these derivatives, facilitating their use in solid-phase syntheses of Hyl-containing peptides (Cudic, Lauer-Fields, & Fields, 2008).
Chemical Properties Analysis
The chemical properties of 5-hydroxylysine, including its reactivity and interactions with other molecules, are crucial for understanding its biological functions. The method for chemical labeling of 5-hydroxylysine through a 2-oxazoline formation highlights the amino acid's selective reactivity, facilitating studies on its role in protein functions and cellular activities (Hayashi, Sakamoto, & Okamoto, 2015).
Scientific Research Applications
Nitrogen Fixation in Cyanobacteria : 5-Hydroxylysine was found to increase NH4+ production in N2-fixing Anabaena cylindrica, suggesting the importance of the GS-GOGAT pathway in primary NH4+ assimilation. This implies a regulatory role for GS and/or its products in nitrogenase activity (Ladha, Rowell, & Stewart, 1978).
Glycopeptide Synthesis : A novel approach for synthesizing galactosylated 5-Hydroxylysine mimetics was developed for glycopeptide synthesis, which can aid in understanding T-cell specificity in collagen-induced arthritis (Marin, Violette, Briand, & Guichard, 2004).
Proteomic Research : A selective chemical labeling method for 5-Hydroxylysine in synthetic peptide sequences was developed, enhancing research on lysine hydroxylation in proteomics (Hayashi, Sakamoto, & Okamoto, 2015).
Lysyl Hydroxylase Research : The lysyl hydroxylase JMJD6 was found to catalyze hydroxylation of lysine residues in RNA-splicing regulatory proteins, producing 5S-hydroxylated products. This suggests the evolution of more than one subfamily of lysyl hydroxylases (Mantri et al., 2011).
Synthesis of Modified Amino Acids : An efficient, stereoselective method was developed for synthesizing an azido precursor to (2S,5R)-5-Hydroxylysine, a modified amino acid significant in collagens (Johannes & Brimble, 2013).
Collagen Bioactivity and Diabetes Treatment : Glycosylated (2S,5R)-Hydroxylysine is crucial for collagen bioactivity and may play a role in type II diabetes treatment, though its synthesis remains challenging (Herbert, Williams, Cooper, & Brimble, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMODUONRAFBET-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317083 | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
23 mg/mL | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxylysine | |
CAS RN |
1190-94-9 | |
Record name | L-Hydroxylysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxylysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythro-5-hydroxy-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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